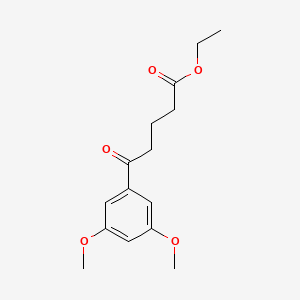

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, otherwise known as EDV, is a compound that has been gaining attention in recent years due to its potential applications in scientific research. EDV is a small molecule that exhibits a variety of biochemical and physiological effects, and its use in laboratory experiments can provide scientists with a powerful tool to investigate a wide range of biological processes. In

Scientific Research Applications

Synthesis and Chemical Properties

- The compound is utilized in the synthesis of various chemical entities. For instance, it's involved in the creation of new chemical entities for treating hyperproliferative and inflammatory disorders and cancer, as seen in a large-scale synthesis process developed by Novartis Pharmaceuticals (Kucerovy et al., 1997).

- Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is used in the synthesis of bridged 3-benzazepine derivatives, serving as a conformationally restricted dopamine analogue (Gentles et al., 1991).

Structural Analysis and X-Ray Studies

- The compound plays a role in the structural analysis of various derivatives. For example, its derivative was studied in the context of the crystal structure of a triazaoxatricyclodecadiene derivative (Gelli et al., 1994).

Reactions with Other Compounds

- Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is involved in reactions with hydrogen peroxide under specific conditions, leading to the formation of novel compounds (Cubbon & Hewlett, 1968).

- It is used in microbiological reductions leading to the preparation of certain compounds, which are then characterized through various techniques like X-ray structural determination (Bardot et al., 1996).

Synthesis of Indanones and Related Compounds

- The compound is a precursor in the Grignard reaction for synthesizing indanones, highlighting its versatility in organic synthesis (Kasturi et al., 1974).

Mn(III)/Cu(II)-Mediated Oxidative Radical Cyclization

- It is utilized in complex chemical reactions, such as Mn(III)/Cu(II)-mediated oxidative radical cyclization, which is significant in the synthesis of erythrinanes, demonstrating its application in advanced organic chemistry and pharmacology (Chikaoka et al., 2003).

properties

IUPAC Name |

ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-14(16)11-8-12(18-2)10-13(9-11)19-3/h8-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAOPAUYAQKJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645828 |

Source

|

| Record name | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate | |

CAS RN |

898758-62-8 |

Source

|

| Record name | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.